molecular formula C13H12N2OS B14153362 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide CAS No. 355816-12-5

4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide

Cat. No.: B14153362
CAS No.: 355816-12-5
M. Wt: 244.31 g/mol
InChI Key: CRUXKDXFBYKRQL-UHFFFAOYSA-N
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Description

4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide typically involves the condensation reaction between 3-methylthiophene-2-carbaldehyde and 4-aminobenzamide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide involves its ability to form complexes with metal ions and interact with biological molecules. The imine group (C=N) in the Schiff base can coordinate with metal ions, forming stable complexes that can exhibit various biological activities. These metal complexes can interact with DNA, proteins, and enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the benzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

355816-12-5

Molecular Formula

C13H12N2OS

Molecular Weight

244.31 g/mol

IUPAC Name

4-[(3-methylthiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C13H12N2OS/c1-9-6-7-17-12(9)8-15-11-4-2-10(3-5-11)13(14)16/h2-8H,1H3,(H2,14,16)

InChI Key

CRUXKDXFBYKRQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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